molecular formula C14H13ClN2O2 B263307 N-(2-chloropyridin-3-yl)-2-ethoxybenzamide

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide

Katalognummer B263307
Molekulargewicht: 276.72 g/mol
InChI-Schlüssel: XIZQFFJNFFRGSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide, also known as KIRA6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is known to target the ubiquitin-specific protease 7 (USP7), which plays a crucial role in regulating cellular processes such as DNA damage response, cell cycle progression, and apoptosis.

Wirkmechanismus

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide binds to the catalytic domain of USP7 and inhibits its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, including p53, which are then degraded by the proteasome. The stabilization of p53 by N-(2-chloropyridin-3-yl)-2-ethoxybenzamide leads to the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(2-chloropyridin-3-yl)-2-ethoxybenzamide has been shown to have potent anti-tumor activity in vitro and in vivo. It induces cell cycle arrest and apoptosis in several types of cancer cells, including leukemia, lymphoma, breast, and prostate cancer cells. In addition, N-(2-chloropyridin-3-yl)-2-ethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide is a potent and specific inhibitor of USP7, making it a valuable tool for studying the role of USP7 in cellular processes and disease pathogenesis. However, N-(2-chloropyridin-3-yl)-2-ethoxybenzamide has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, N-(2-chloropyridin-3-yl)-2-ethoxybenzamide has been shown to have off-target effects on other deubiquitinating enzymes, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on N-(2-chloropyridin-3-yl)-2-ethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of USP7 that can overcome the limitations of N-(2-chloropyridin-3-yl)-2-ethoxybenzamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to USP7 inhibition. Furthermore, the combination of N-(2-chloropyridin-3-yl)-2-ethoxybenzamide with other targeted therapies or immunotherapies may enhance its anti-tumor activity and improve patient outcomes. Finally, the role of USP7 in other diseases, such as neurodegenerative disorders and viral infections, warrants further investigation.

Synthesemethoden

The synthesis of N-(2-chloropyridin-3-yl)-2-ethoxybenzamide involves a multi-step process that includes the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-yl chloride. This intermediate is then reacted with 2-ethoxybenzamide in the presence of a base to yield N-(2-chloropyridin-3-yl)-2-ethoxybenzamide. The final product is purified using column chromatography and characterized by spectroscopic methods such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of USP7, which is overexpressed in several types of cancer and is known to promote tumor growth and survival. Inhibition of USP7 by N-(2-chloropyridin-3-yl)-2-ethoxybenzamide leads to the stabilization of p53, a tumor suppressor protein, and activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis of cancer cells.

Eigenschaften

Produktname

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide

Molekularformel

C14H13ClN2O2

Molekulargewicht

276.72 g/mol

IUPAC-Name

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-12-8-4-3-6-10(12)14(18)17-11-7-5-9-16-13(11)15/h3-9H,2H2,1H3,(H,17,18)

InChI-Schlüssel

XIZQFFJNFFRGSP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=CC=C2)Cl

Kanonische SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.